![molecular formula C17H15ClN2S B7681101 N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine](/img/structure/B7681101.png)
N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
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Overview
Description
N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine, commonly known as BCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCT belongs to the class of thiazoles, which are known for their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of BCT is not fully understood. However, studies have shown that BCT can inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. BCT has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
BCT has been shown to have a range of biochemical and physiological effects. In cancer cells, BCT induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. BCT has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, BCT has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BCT in lab experiments is its relatively simple synthesis method. BCT is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using BCT in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays.
Future Directions
There are several future directions for research on BCT. One area of interest is the development of BCT analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of BCT in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the mechanisms of action of BCT need to be further elucidated to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of BCT involves the condensation of 4-chlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of benzylamine as a catalyst. The resulting product is then purified through recrystallization, yielding BCT as a white crystalline solid. The synthesis of BCT is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
BCT has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Several studies have shown that BCT can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. BCT has also been shown to have antimicrobial activity against a range of bacterial and fungal strains. Additionally, BCT has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-12-16(14-7-9-15(18)10-8-14)20-17(21-12)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYIUIYFJFEPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
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